O-(3-Methylsulfanyl-propyl)-hydroxylamine
Overview
Description
O-(3-Methylsulfanyl-propyl)-hydroxylamine: is an organic compound characterized by the presence of a hydroxylamine group attached to a 3-methylsulfanyl-propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(3-Methylsulfanyl-propyl)-hydroxylamine typically involves the reaction of 3-methylsulfanyl-propylamine with hydroxylamine. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up, with optimization for yield and purity, to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-(3-Methylsulfanyl-propyl)-hydroxylamine can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles, including halides and amines, can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 3-Methylsulfanyl-propylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: O-(3-Methylsulfanyl-propyl)-hydroxylamine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs that target specific biological pathways. Its ability to undergo various chemical transformations makes it a versatile tool in drug discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of O-(3-Methylsulfanyl-propyl)-hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These modifications can affect various cellular pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
3-Methylsulfanyl-propylamine: Lacks the hydroxylamine group but shares the same propyl chain.
O-(2-Methylsulfanyl-ethyl)-hydroxylamine: Similar structure but with a shorter ethyl chain.
O-(3-Methylsulfanyl-propyl)-amine: Similar structure but without the hydroxylamine group.
Uniqueness: O-(3-Methylsulfanyl-propyl)-hydroxylamine is unique due to the presence of both the hydroxylamine group and the 3-methylsulfanyl-propyl chain. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
O-(3-methylsulfanylpropyl)hydroxylamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NOS/c1-7-4-2-3-6-5/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPHAJCZGHIQFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCON | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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